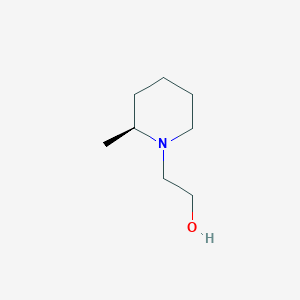

(S)-2-(2-Methylpiperidin-1-yl)ethanol

Description

(S)-2-(2-Methylpiperidin-1-yl)ethanol is a chiral piperidine derivative characterized by an ethanol group attached to the 1-position of a 2-methyl-substituted piperidine ring. Piperidine derivatives are widely utilized in pharmaceuticals, agrochemicals, and organic synthesis due to their structural versatility and basic nitrogen atom, which can participate in hydrogen bonding and acid-base reactions.

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

2-[(2S)-2-methylpiperidin-1-yl]ethanol |

InChI |

InChI=1S/C8H17NO/c1-8-4-2-3-5-9(8)6-7-10/h8,10H,2-7H2,1H3/t8-/m0/s1 |

InChI Key |

DUAIISPCCJPFDG-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@H]1CCCCN1CCO |

Canonical SMILES |

CC1CCCCN1CCO |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of 2-Methylpiperidine with Ethylene Oxide

The most common synthetic route to (S)-2-(2-Methylpiperidin-1-yl)ethanol involves the nucleophilic ring-opening reaction of ethylene oxide by 2-methylpiperidine. This method is straightforward and efficient for introducing the hydroxyethyl side chain at the nitrogen atom of the piperidine ring.

$$

\text{2-Methylpiperidine} + \text{Ethylene oxide} \rightarrow \text{(S)-2-(2-Methylpiperidin-1-yl)ethanol}

$$

- The reaction is typically catalyzed by a strong base or carried out under basic conditions to facilitate the nucleophilic attack on ethylene oxide.

- Controlled temperature and stoichiometry are critical to minimize side reactions and ensure high selectivity for the (S)-enantiomer.

- Industrial processes may use continuous flow reactors to enhance yield and reproducibility.

- High-pressure conditions and advanced catalytic systems can optimize the reaction kinetics and scalability.

- Direct access to the target amino alcohol without isolation of intermediates.

- Scalable for industrial production.

- Relatively mild reaction conditions.

Multi-Step Synthesis via Protected Intermediates and Coupling Reactions

In more complex synthetic schemes, especially for pharmaceutical intermediates, the amino alcohol may be prepared by:

- Protecting the amine or alcohol functionality.

- Performing selective functional group transformations such as esterification, amidation, or carbamate formation.

- Using coupling agents (e.g., N,N'-carbonyldiimidazole or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) with bases like triethylamine or diisopropylethylamine.

- Reaction solvents include dimethylformamide, dichloromethane, tetrahydrofuran, or dioxane.

- Reaction temperatures vary from 0 °C to room temperature, with reaction times from several hours to overnight.

Such methods are more relevant when (S)-2-(2-Methylpiperidin-1-yl)ethanol is a building block in the synthesis of more complex molecules.

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Catalysts/Agents | Advantages | Notes |

|---|---|---|---|---|---|

| Direct alkylation with ethylene oxide | 2-Methylpiperidine, Ethylene oxide | Basic conditions, controlled temperature | Strong base catalyst (e.g., NaOH) | Simple, direct, scalable | Common industrial method |

| Catalytic hydrogenation | 2-Methylpyrroline derivatives | Pt catalyst, ethanol/methanol solvent, H2 gas | PtO2, 5% Pt-C | Mild, selective, avoids intermediates | More common for pyrrolidine analogs |

| Multi-step coupling reactions | Protected amines/alcohols | DMF/DCM/THF solvent, room temp to 100 °C | CDI, DCC, bases (Et3N, DIPEA) | Useful for complex molecule synthesis | Longer, more complex procedures |

Research Findings and Practical Considerations

- Stereoselectivity: The (S)-enantiomer is typically obtained by starting from enantiomerically pure 2-methylpiperidine or by chiral resolution methods post-synthesis.

- Solvent Choice: Alkyl alcohol solvents (ethanol, methanol) are preferred for their non-corrosive nature and ease of removal.

- Catalyst Selection: Platinum catalysts provide high activity and selectivity in hydrogenation steps.

- Reaction Monitoring: Techniques such as chiral HPLC and NMR spectroscopy are employed to confirm stereochemistry and purity.

- Industrial Scale: Continuous flow reactors and optimized catalyst systems improve yield and reproducibility on large scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpiperidin-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-(2-Methylpiperidin-1-yl)acetaldehyde or 2-(2-Methylpiperidin-1-yl)acetic acid.

Scientific Research Applications

2-(2-Methylpiperidin-1-yl)ethanol has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-Methylpiperidin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The ethanol group may also play a role in the compound’s solubility and bioavailability, affecting its overall pharmacokinetics.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular data for (S)-2-(2-Methylpiperidin-1-yl)ethanol and related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Substituent Position/Type | Key Features |

|---|---|---|---|---|

| (S)-2-(2-Methylpiperidin-1-yl)ethanol | C₈H₁₇NO | ~143.23 | 2-methylpiperidine, ethanol | S-configuration; ethanol at 1-position |

| (S)-(1-Methylpiperidin-2-yl)methanol | C₇H₁₅NO | 129.20 | 1-methylpiperidine, methanol | Methanol chain; lower molecular weight |

| 2-((S)-3-Methoxy-piperidin-1-yl)-ethanol | C₈H₁₇NO₂ | 159.23 | 3-methoxy, ethanol | Methoxy group increases polarity |

| 2-[(3S)-1-methylpiperidin-3-yl]ethanol | C₈H₁₇NO | 143.23 | 1-methyl, ethanol at 3-position | Positional isomer of target compound |

| 2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol | C₂₀H₂₃ClN₄O | 370.88 | Complex heterocyclic substituent | Higher molecular weight; likely pharmaceutical use |

Physicochemical Properties

- Boiling Points: (S)-(1-Methylpiperidin-2-yl)methanol: 189.0 ± 13.0°C at 760 mmHg . Target compound (estimated): Likely higher than 189°C due to the longer ethanol chain enhancing hydrogen bonding.

- Solubility: Methanol analogs (e.g., (S)-(1-Methylpiperidin-2-yl)methanol) may exhibit lower water solubility compared to ethanol derivatives due to reduced polarity. The methoxy-substituted compound (C₈H₁₇NO₂) likely has enhanced solubility in polar solvents .

- Chirality :

Application Contexts

- Pharmaceuticals: The complex derivative (C₂₀H₂₃ClN₄O) with a pyrazolo-pyrimidinyl group () is likely an API candidate due to its heterocyclic structure, which is common in kinase inhibitors or antiviral agents . Simpler ethanol derivatives like the target compound may serve as chiral intermediates or solubilizing moieties in drug design .

- Agrochemicals :

- Piperidine derivatives with ether or alcohol groups are explored as herbicides or fungicides, leveraging their ability to interact with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.